molecular formula C17H21N7O B12246168 3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole

3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole

Cat. No.: B12246168
M. Wt: 339.4 g/mol
InChI Key: JGKBMPHDSQEQBE-UHFFFAOYSA-N
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Description

3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole is a complex heterocyclic compound It features a unique structure that combines multiple rings, including triazole, pyridazine, pyrrolo, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole typically involves multi-step reactions. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their coupling with the pyrrolo and oxazole rings. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate ring formation and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways depend on the specific application and target .

Properties

Molecular Formula

C17H21N7O

Molecular Weight

339.4 g/mol

IUPAC Name

3-methyl-5-[[5-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C17H21N7O/c1-11-5-15(25-21-11)10-22-6-13-8-23(9-14(13)7-22)17-4-3-16-19-18-12(2)24(16)20-17/h3-5,13-14H,6-10H2,1-2H3

InChI Key

JGKBMPHDSQEQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CN2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C

Origin of Product

United States

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